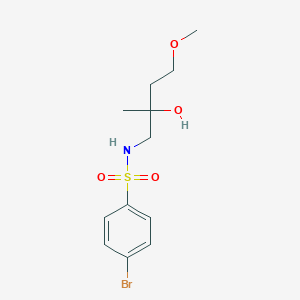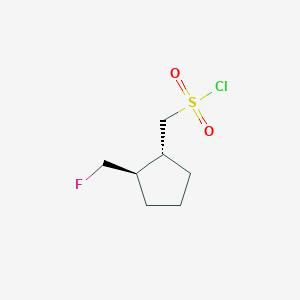![molecular formula C14H11BrN2O B3006337 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile CAS No. 1223883-44-0](/img/structure/B3006337.png)
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is a useful research compound. Its molecular formula is C14H11BrN2O and its molecular weight is 303.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A significant application of a derivative of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which have notable potential as Type II photosensitizers for treating cancer in PDT. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Another study by Pilon et al. (2020) synthesized a family of compounds including 4-bromobenzonitrile, exhibiting strong activity against colorectal and triple negative breast cancer cells. These compounds demonstrated low micromolar IC50 values in both cell lines, indicating their potential as effective anticancer agents (Pilon et al., 2020).
Potential in Drug Synthesis
A study on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid, a derivative closely related to this compound, detailed its use in high sensitivity Trinder reactive alternative enzymatic methods for determining phenol, highlighting its potential in the synthesis of sensitive chemical agents (Feng Yu-chuan, 2012).
Application in Benzofuran Analogues Synthesis
Research by Parameshwarappa, Basawaraj, and Sangapure (2008) involved the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, a compound structurally similar to this compound. These analogues showed promising antimicrobial and pharmacological activities, suggesting the potential of such derivatives in pharmaceutical applications (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Role in Amino Acid Derivatives
A study on 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata indicated the potential of compounds structurally related to this compound in yielding biologically active natural products. These compounds demonstrated activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation, indicating their biological relevance (Guo et al., 2015).
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,17-18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBCJVMASNEBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)


![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)
![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006271.png)
![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)


![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
